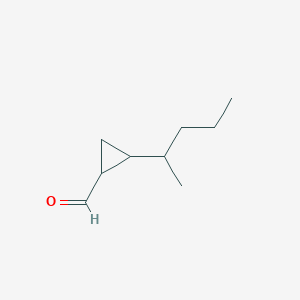
2-(Pentan-2-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H16O It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a pentan-2-yl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of 2-pentene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane can then be oxidized to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pentan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or functional group transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 2-(Pentan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(Pentan-2-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(Pentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Pentan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The cyclopropane ring can also participate in ring-opening reactions, leading to various products. The molecular targets and pathways involved in biological systems are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the pentan-2-yl substituent, making it less sterically hindered.
2-(Methylcyclopropyl)carbaldehyde: Contains a methyl group instead of a pentan-2-yl group, resulting in different steric and electronic properties.
Cyclopropane-1-carboxylic acid: An oxidized form of the aldehyde, with different reactivity and applications.
Uniqueness
2-(Pentan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a pentan-2-yl group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-pentan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-4-7(2)9-5-8(9)6-10/h6-9H,3-5H2,1-2H3 |
Clave InChI |
HIZSMNGBBXFCKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1CC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


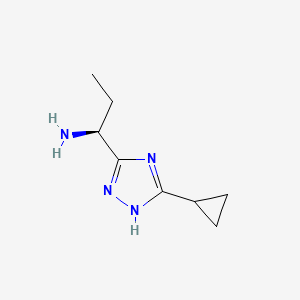
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
methanol](/img/structure/B13183296.png)
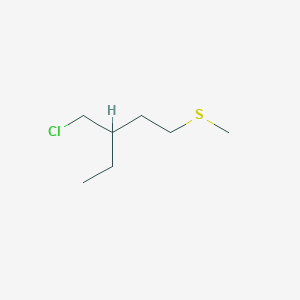
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
![N-[(3R)-piperidin-3-yl]methanesulfonamide](/img/structure/B13183311.png)
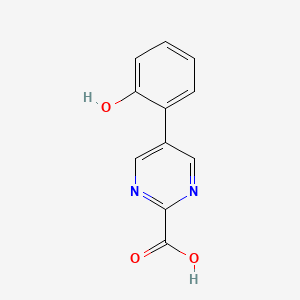
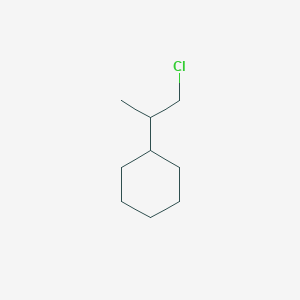


propylamine](/img/structure/B13183333.png)
![1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)


